3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a hydroxycyclohexyl group and a dimethylcyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxycyclohexylamine with 5,5-dimethylcyclohex-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.
Scientific Research Applications
3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biological processes, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclohexylamine: A simpler compound with similar functional groups.
5,5-Dimethylcyclohex-2-en-1-one: The parent compound without the hydroxycyclohexylamino group.
Uniqueness
3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-14(2)8-11(7-13(17)9-14)15-10-4-3-5-12(16)6-10/h7,10,12,15-16H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFDFFOLOOSRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2CCCC(C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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